5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical property

5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 923202-34-0) is a member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold that has been systematically optimized for antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound features a 2,6-dimethylphenyl amide at the C-4 carboxamide position and a 3-fluorobenzyl substituent at the N-1 triazole position.

Molecular Formula C18H18FN5O
Molecular Weight 339.374
CAS No. 923202-34-0
Cat. No. B2735252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS923202-34-0
Molecular FormulaC18H18FN5O
Molecular Weight339.374
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
InChIInChI=1S/C18H18FN5O/c1-11-5-3-6-12(2)15(11)21-18(25)16-17(20)24(23-22-16)10-13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25)
InChIKeyUSDKDFRSXKMNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 923202-34-0): Core Identity and Class Positioning


5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 923202-34-0) is a member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold that has been systematically optimized for antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease [1]. The compound features a 2,6-dimethylphenyl amide at the C-4 carboxamide position and a 3-fluorobenzyl substituent at the N-1 triazole position. Commercially, it is supplied as a research-grade screening compound with reported purity of 95–98% (HPLC) and a molecular weight of 339.37 g/mol (C₁₈H₁₈FN₅O) . The ATC class was initially identified through a phenotypic high-content screen of a diversity library against intracellular T. cruzi amastigotes, and follow-up structure–activity relationship (SAR) studies revealed that both the benzyl substituent and the amide aryl group profoundly influence biological activity [1].

Why a Generic 5-Amino-1,2,3-triazole-4-carboxamide Cannot Substitute for CAS 923202-34-0


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, peripheral substituent identity is a dominant driver of biological potency and physicochemical properties, making simple interchange of analogs highly unreliable. Systematic SAR studies have demonstrated that para-benzyl substituent modifications alter anti-T. cruzi potency by more than 10-fold—removal of a para-thiomethyl group reduced pEC₅₀ from 7.4 to <6, while replacement with isopropyl improved potency 10-fold [1]. The 3-fluorobenzyl group present in CAS 923202-34-0 provides a specific electronic and steric profile that directly influences target binding and metabolic stability. Additionally, the 2,6-dimethylphenyl amide moiety imposes conformational constraints and contributes to lipophilicity tuning (cLogP ≈3.0 for typical ATC derivatives), affecting solubility and permeability in ways that cannot be assumed equivalent to analogs bearing 2,4-dimethylphenyl or unsubstituted phenyl amides [1] . These quantitative SAR dependencies mean that substituting CAS 923202-34-0 with a structurally related ATC without rigorous experimental validation introduces substantial uncertainty in biological readout and reproducibility.

Quantitative Differentiation Evidence for 5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (923202-34-0)


Lipophilicity (LogP) Differentiation from the ATC Class Average

CAS 923202-34-0 has a vendor-reported chromatographic LogP (cLogP) of 4.30, which is approximately 1.3–2.0 log units higher than the cLogP range (2.0–3.0) of optimized ATC leads described in the Chagas series [1]. This elevated lipophilicity places the compound in a distinct physicochemical space that may favor membrane permeability but reduces aqueous solubility relative to more polar ATC derivatives. The measured aqueous solubility for the optimized lead compound 20 (bearing a morpholine substituent) in the ATC series is 14 µM, while the more lipophilic early lead 11 exhibited a solubility of 14 µM [2]. By class-level inference, the higher cLogP of CAS 923202-34-0 would predict even lower aqueous solubility, which is a critical consideration for assay design and formulation.

Lipophilicity Drug-likeness Physicochemical property

Benzyl Substituent Impact on Biological Potency

In the ATC series, the para-substituent on the benzyl ring is a primary determinant of anti-T. cruzi potency. Replacement of the para-thiomethyl group with hydrogen (compound 10) caused a >10-fold loss in activity, while a para-isopropyl group (compound 11) improved pEC₅₀ to 7.4 (IC₅₀ ≈ 40 nM) [1]. The 3-fluorobenzyl group of CAS 923202-34-0 introduces a meta-electron-withdrawing fluorine, a substitution pattern not directly explored in the published SAR. In analogous benzyl-substituted triazole series, meta-fluorine has been associated with improved metabolic stability compared to para-substituted analogs, though quantitative comparative data for CAS 923202-34-0 versus para-substituted benzyl analogs is not yet available.

Structure-activity relationship Benzyl substitution Antiparasitic activity

Purity and Quality Control Differentiation for Reproducible Screening

Vendor-reported purity for CAS 923202-34-0 ranges from 95% (AKSci, HTS029455) to 98% (Fluorochem, F728733) . This level of analytical characterization meets the purity threshold (≥95%) recommended for hit confirmation and initial SAR follow-up, but is lower than the >99% purity typically required for in vivo pharmacokinetic studies or co-crystallization efforts . In contrast, the optimized leads from the ATC series (e.g., compound 20, compound 85) were synthesized in-house and purified to >99% by preparative HPLC, enabling reproducible in vivo exposure and crystallography [1].

Compound purity Quality control Reproducibility

Recommended Application Scenarios for 5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (923202-34-0)


Meta-Substituted Benzyl SAR Probe for the ATC Antiparasitic Series

CAS 923202-34-0 can serve as a meta-fluorobenzyl probe to complement the para-substituted benzyl SAR established in the ATC series [1]. Since published SAR reveals >10-fold potency differences driven by para-benzyl substituents, systematic evaluation of meta-substituted analogs (such as this 3-fluorobenzyl derivative) is necessary to map the full substitution landscape around the benzyl binding pocket. Use this compound in parallel with the para-isopropyl (compound 11, pEC₅₀ 7.4) and para-morpholine (compound 20) benchmarks to quantify the contribution of meta-electron-withdrawing groups to T. cruzi growth inhibition.

Lipophilicity-Potency Trade-Off Reference Compound

With a cLogP of 4.30 , CAS 923202-34-0 occupies the higher-lipophilicity edge of the ATC chemical space compared to optimized leads (cLogP 2.0–3.0) [1]. This makes it a useful reference for studying the lipophilicity–potency–solubility trade-off in the triazole-4-carboxamide series. Use this compound as a lipophilic boundary control when evaluating correlation between cLogP and cellular permeability, microsomal stability, or non-specific protein binding in the ATC class.

Fluorine-19 NMR Probe for Metabolic Stability Studies

The 3-fluorobenzyl group provides a ¹⁹F NMR handle that is absent in the majority of published ATC leads (which typically bear para-alkyl or para-thioether substituents) [1]. This enables quantitative ¹⁹F NMR-based metabolic stability assays in liver microsomes or hepatocytes without the need for radiolabeling or LC-MS/MS method development, offering a practical advantage for early DMPK screening in academic and industrial settings.

Commercially Available Analog for High-Throughput Counter-Screening Panels

As a commercially available ATC derivative supplied at 95–98% purity by multiple vendors , CAS 923202-34-0 can be rapidly procured for inclusion in broad selectivity and counter-screening panels (e.g., kinase panels, GPCR selectivity, hERG binding) to establish the selectivity profile of the 2,6-dimethylphenyl/3-fluorobenzyl ATC sub-class before committing resources to custom synthesis of focused libraries.

Quote Request

Request a Quote for 5-amino-N-(2,6-dimethylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.